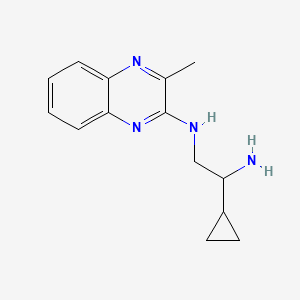![molecular formula C12H12N2O5S2 B7577306 2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7577306.png)
2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid, commonly known as TTA, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields, ranging from medicine to agriculture. TTA is a sulfonamide-based compound that has been found to exhibit potent biological activity, making it an attractive molecule for research and development.
Mecanismo De Acción
The mechanism of action of TTA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. TTA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. TTA has also been shown to inhibit the activity of the protein histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
TTA has been found to exhibit a range of biochemical and physiological effects, depending on the context in which it is used. In animal studies, TTA has been shown to reduce inflammation and tumor growth, suggesting that it may have potential therapeutic applications. In plant studies, TTA has been shown to enhance root growth and increase crop yield, suggesting that it may have potential applications in sustainable agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TTA is its potent biological activity, which makes it a useful tool for studying various cellular processes. Another advantage is its relative ease of synthesis, which makes it readily available for research purposes. However, one limitation of TTA is its potential toxicity, which may limit its use in certain experimental contexts. Additionally, TTA may have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on TTA. One direction is the development of new drugs based on the structure of TTA, which may have improved therapeutic properties. Another direction is the investigation of the molecular mechanisms underlying the biological activity of TTA, which may provide insights into new targets for drug development. Additionally, further research is needed to fully understand the potential applications of TTA in agriculture and biotechnology.
Métodos De Síntesis
TTA can be synthesized using a variety of methods, including the reaction of 4-(1,3-thiazol-4-ylmethylsulfamoyl)phenol with chloroacetic acid in the presence of a base. Another method involves the reaction of 4-(1,3-thiazol-4-ylmethylsulfamoyl)phenol with chloroacetyl chloride in the presence of a base. Both methods result in the formation of TTA, which can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
TTA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, TTA has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, TTA has been shown to enhance plant growth and increase crop yield, making it a potential tool for sustainable agriculture. In biotechnology, TTA has been used as a tool for gene expression regulation and as a chemical inducer of dimerization.
Propiedades
IUPAC Name |
2-[4-(1,3-thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S2/c15-12(16)6-19-10-1-3-11(4-2-10)21(17,18)14-5-9-7-20-8-13-9/h1-4,7-8,14H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIONCDQNZMQNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)S(=O)(=O)NCC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577230.png)
![3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7577236.png)
![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)
![3-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577248.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577251.png)
![3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577252.png)
![5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)
![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)


![ethyl (Z)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enoate](/img/structure/B7577295.png)


![2-[2-(1,3-Thiazol-4-yl)ethylamino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7577308.png)